molecular formula C18H21N5O2S2 B11258522 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11258522
M. Wt: 403.5 g/mol
InChI Key: OUZZSNPKQMYAQG-UHFFFAOYSA-N
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Description

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with a unique structure that combines elements of thiadiazole and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. The starting materials often include tert-butyl derivatives and thiadiazole intermediates. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction could yield thiols or amines.

Scientific Research Applications

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with specialized properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and structural elements

Properties

Molecular Formula

C18H21N5O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C18H21N5O2S2/c1-10-7-6-8-12(11(10)2)19-13(24)9-26-17-22-23-15(25)14(18(3,4)5)20-21-16(23)27-17/h6-8H,9H2,1-5H3,(H,19,24)

InChI Key

OUZZSNPKQMYAQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C(C)(C)C)C

Origin of Product

United States

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